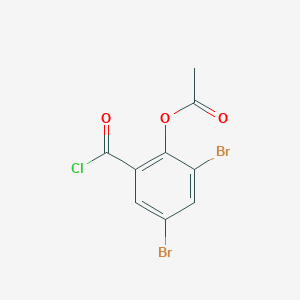
2,4-Dibromo-6-(chlorocarbonyl)phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibromo-6-(chlorocarbonyl)phenyl acetate: is an organic compound with the molecular formula C8H5Br2ClO2 It is a derivative of phenyl acetate, where the phenyl ring is substituted with bromine atoms at the 2 and 4 positions and a chlorocarbonyl group at the 6 position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-(chlorocarbonyl)phenyl acetate typically involves the bromination of phenyl acetate followed by the introduction of the chlorocarbonyl group. The reaction conditions often require the use of bromine or bromine-containing reagents and a chlorinating agent such as thionyl chloride or oxalyl chloride. The reactions are usually carried out under controlled temperatures to ensure the selective substitution of the desired positions on the phenyl ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine atoms or the chlorocarbonyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or chlorine atoms.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and acetic acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenyl acetates can be formed.
Oxidation Products: Oxidation can lead to the formation of brominated or chlorinated phenols.
Hydrolysis Products: Hydrolysis yields phenol and acetic acid.
科学研究应用
Chemistry: 2,4-Dibromo-6-(chlorocarbonyl)phenyl acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also be used in the development of bioactive molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including flame retardants and plasticizers.
作用机制
The mechanism of action of 2,4-Dibromo-6-(chlorocarbonyl)phenyl acetate involves its interaction with molecular targets through its functional groups. The bromine atoms and the chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.
相似化合物的比较
2,4-Dibromo-6-chlorophenol: Similar in structure but lacks the acetate group.
2,4-Dibromo-6-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol: A more complex derivative with additional functional groups.
Uniqueness: 2,4-Dibromo-6-(chlorocarbonyl)phenyl acetate is unique due to the presence of both bromine and chlorocarbonyl groups on the phenyl ring
属性
CAS 编号 |
54223-78-8 |
|---|---|
分子式 |
C9H5Br2ClO3 |
分子量 |
356.39 g/mol |
IUPAC 名称 |
(2,4-dibromo-6-carbonochloridoylphenyl) acetate |
InChI |
InChI=1S/C9H5Br2ClO3/c1-4(13)15-8-6(9(12)14)2-5(10)3-7(8)11/h2-3H,1H3 |
InChI 键 |
QANRCQUUCPMSDF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C(C=C(C=C1Br)Br)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


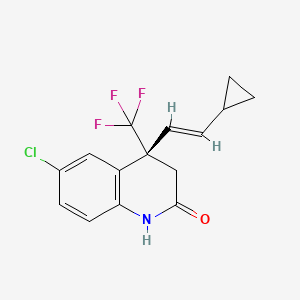

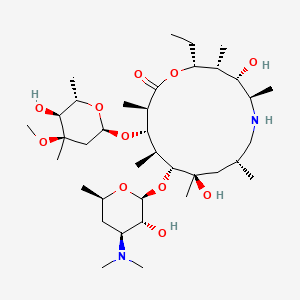
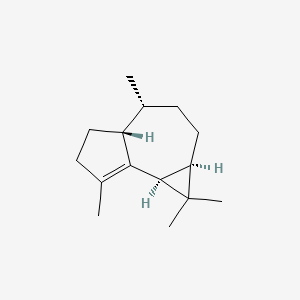
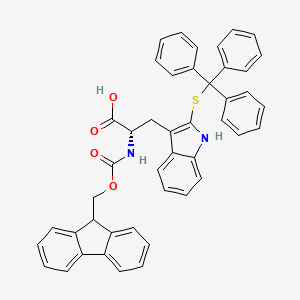
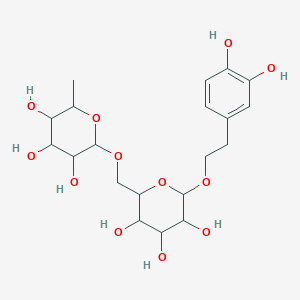

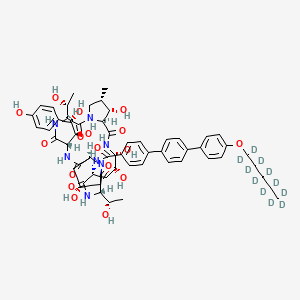
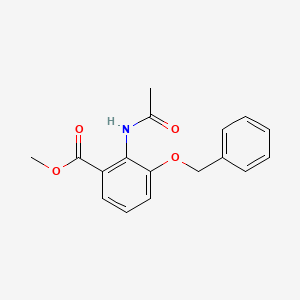
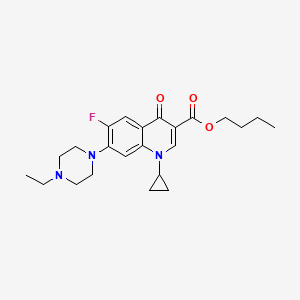
![Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate](/img/structure/B13851213.png)

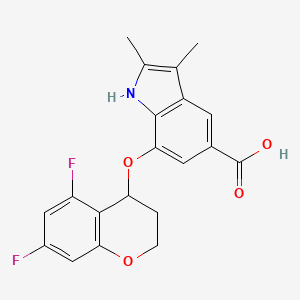
![7-[3-(hydroxymethyl)phenoxy]-2H-chromen-2-one](/img/structure/B13851225.png)
